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Compound of Interest

Compound Name: Reveromycin A

Cat. No.: B146171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Reveromycin A, a polyketide natural product isolated from Streptomyces sp. SN-593, has

garnered significant attention in the scientific community for its potent and selective biological

activities, including antifungal, antitumor, and anti-osteoporotic properties. Its complex chemical

architecture, featuring a distinctive 6,6-spiroacetal system, is assembled by a fascinating and

intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the

genetic and biochemical machinery responsible for the construction of Reveromycin A,

offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and

drug discovery.

The Genetic Blueprint: The Reveromycin
Biosynthetic Gene Cluster
The biosynthesis of Reveromycin A is orchestrated by a dedicated set of genes organized in a

contiguous cluster within the genome of Streptomyces sp. SN-593. This cluster, spanning

approximately 91 kb, encodes a suite of enzymes including a Type I polyketide synthase

(PKS), tailoring enzymes, regulators, and transporters.

Table 1: Annotation of the Reveromycin (rev) Biosynthetic Gene Cluster
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Gene Proposed Function

revA Polyketide Synthase (PKS) - Module 1

revB Polyketide Synthase (PKS) - Modules 2 & 3

revC Polyketide Synthase (PKS) - Modules 4 & 5

revD Polyketide Synthase (PKS) - Modules 6, 7 & 8

revE Unknown

revF Thioesterase

revG Dihydroxy ketone synthase

revH Acyl-CoA dehydrogenase

revI Cytochrome P450 hydroxylase

revJ Spiroacetal synthase

revK Acyl-CoA synthetase

revL Enoyl-CoA hydratase/isomerase

revM 3-hydroxyacyl-CoA dehydrogenase

revN Acyl-CoA dehydrogenase

revO Transcriptional regulator

revP Transporter

revQ
Streptomyces antibiotic regulatory protein

(SARP)

revR FabH-like β-ketoacyl-ACP synthase III

revS Medium-chain fatty acyl-CoA ligase

revT Crotonyl-CoA carboxylase/reductase (CCR)

revU Unknown
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The Assembly Line: Step-by-Step Biosynthesis of
Reveromycin A
The construction of Reveromycin A is a multi-step process that begins with the assembly of a

linear polyketide chain by the PKS machinery, followed by a series of elegant enzymatic

transformations to yield the final bioactive molecule.

Polyketide Chain Assembly
The carbon skeleton of Reveromycin A is assembled by a modular Type I PKS encoded by

the revA, revB, revC, and revD genes. This enzymatic complex catalyzes the sequential

condensation of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, to a

starter unit. The specific number and type of modules in the PKS dictate the length and

substitution pattern of the resulting polyketide chain.

Formation of the Acyclic Precursor
Following its synthesis on the PKS, the polyketide chain is released, likely through the action of

a thioesterase (RevF), to form a linear acyclic precursor. While this precursor has not been

isolated in its free form due to its instability, its structure can be inferred from the downstream

intermediates.

The Key Spiroacetal Formation: A Two-Enzyme Cascade
The hallmark 6,6-spiroacetal core of Reveromycin A is installed through a remarkable two-

step enzymatic cascade catalyzed by RevG and RevJ.[1][2]

Oxidation to a Dihydroxy Ketone by RevG: The acyclic precursor first undergoes oxidation by

the NAD+-dependent dehydrogenase, RevG, which functions as a dihydroxy ketone

synthase.[2] This enzyme converts a specific diol moiety within the precursor to a dihydroxy

ketone intermediate.

Stereospecific Cyclization by RevJ: The dihydroxy ketone intermediate is then the substrate

for RevJ, a spiroacetal synthase.[2] This enzyme catalyzes a stereospecific intramolecular

cyclization reaction, forming the thermodynamically favored 6,6-spiroacetal ring system. This

enzymatic control ensures the correct stereochemistry of the final product, which is crucial

for its biological activity.
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Fig. 1: Enzymatic cascade for spiroacetal formation.

Post-PKS Tailoring Modifications
Following the formation of the spiroacetal core, the molecule undergoes further tailoring

reactions to yield the final Reveromycin A. One of the key modifications is the hydroxylation at

the C18 position, catalyzed by the cytochrome P450 enzyme, RevI.[3][4] This hydroxylation is a

prerequisite for the subsequent attachment of a hemisuccinate moiety, a critical feature for the

biological activity of Reveromycin A.

Quantitative Insights into the Biosynthetic Pathway
Understanding the kinetics of the enzymes involved in the Reveromycin A biosynthetic

pathway is crucial for efforts to improve production titers through metabolic engineering.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme Substrate Km (µM) kcat (min-1)
kcat/Km
(min-1µM-1)

Reference

RevG
Acyclic

Precursor (6)
1.10 ± 0.15 115.2 ± 3.2 105 [2]

RevG NAD+ 430 ± 59 152.4 ± 9.3 - [2]

P450revI

(wild-type)

Reveromycin

T (3)
- - - -

P450revI

(A241L

mutant)

Reveromycin

T (3)
0.90 ± 0.10 25.7 ± 2.5 28.9 [5]
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Note: Kinetic data for the wild-type P450revI was not available in the searched literature. Data

for the A241L mutant is provided for comparison.

Table 3: Production Yields of Reveromycin A and Derivatives in Engineered Strains

Strain
Compound(s)
Produced

Yield (mg/L) Reference

Streptomyces sp. SN-

593 (wild-type) with β-

carboline biomediator

BR-1

Reveromycin A ~15 [4]

A. reveromycinica SN-

593-ΔrevI / pTYM19-

PaphII-revI-A241L

17-hydroxy-RM-T (6)

and 17-

hemisuccinyloxy-RM-

T (7)

0.34 and 0.47 [5]

A. reveromycinica SN-

593-ΔrevI / pTYM19-

PaphII-revI-A241L /

pKU492aac(3)IV-

PaphII-revQ

17-hemisuccinyloxy-

RM-T (7)
5.18 [5]

Experimental Methodologies
The elucidation of the Reveromycin A biosynthetic pathway has been made possible through

a combination of genetic, biochemical, and analytical techniques.

Gene Disruption and Complementation
To determine the function of individual genes within the rev cluster, targeted gene disruption

experiments are performed. This typically involves replacing the gene of interest with an

antibiotic resistance cassette via homologous recombination. The resulting mutant strain is

then analyzed for its metabolic profile to identify any accumulated intermediates or the loss of

final product production. Complementation experiments, where a functional copy of the

disrupted gene is reintroduced into the mutant, are used to confirm that the observed

phenotype is a direct result of the gene knockout.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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